Sertraline

Catalog No.
S570982
CAS No.
79617-96-2
M.F
C17H17Cl2N
M. Wt
306.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sertraline

Polymorphic variability in sertraline HCl (28+ forms) complicates salt crystallization and organic-phase synthesis. Sertraline free base (CAS 79617-96-2) offers a monomorphic, enantiomerically pure (1S,4S) starting point.

  • Enables direct organic-solvent reactions (soluble in hexane, toluene) without basic hydrolysis.
  • Bypasses 28+ HCl polymorphs for high-throughput salt screening (mesylate, lactate, acetate) targeting improved dissolution.
  • Supports liposomal/non-aqueous delivery design with high lipophilicity and low melting point (64-67°C).

CAS Number

79617-96-2

Product Name

Sertraline

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C17H17Cl2N

Molecular Weight

306.2 g/mol

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m0/s1

InChI Key

VGKDLMBJGBXTGI-SJCJKPOMSA-N

SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
3.8mg/mL

Synonyms

Altruline, Apo Sertraline, Apo-Sertraline, Aremis, Besitran, Gen Sertraline, Gen-Sertraline, Gladem, Hydrochloride, Sertraline, Lustral, Novo Sertraline, Novo-Sertraline, ratio Sertraline, ratio-Sertraline, Rhoxal sertraline, Rhoxal-sertraline, Sealdin, Sertraline, Sertraline Hydrochloride, Sertraline Hydrochloride (1S-cis)-Isomer, Zoloft

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

The exact mass of the compound Sertraline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.8mg/l>45.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 100 mg

Sertraline free base is the un-salified, enantiomerically pure (1S,4S) form of the widely utilized selective serotonin reuptake inhibitor (SSRI). Unlike its ubiquitous hydrochloride salt, the free base is typically isolated as a supercooled liquid or low-melting crystalline solid (melting point 64–67 °C) that exhibits high lipophilicity and excellent solubility in organic solvents such as hexane, toluene, and ethyl acetate[1]. In procurement and industrial contexts, this compound is rarely utilized as a direct oral dosage form; instead, it serves as a critical, low-polymorphism precursor for the synthesis of custom pharmaceutical salts, chiral resolution studies, and specialized lipophilic formulations[2].

Research Fit

1 SERT pathway inhibition research
2 Sigma-1 receptor modulation endpoint studies
3 DAT interaction and dopaminergic pathway context

Procuring sertraline hydrochloride (CAS 79559-97-0) as a generic substitute for the free base fundamentally limits formulation and synthesis pathways. The hydrochloride salt is notoriously polymorphic—with over 28 documented crystalline forms and solvates—which introduces significant batch-to-batch variability and regulatory complexity during recrystallization workflows [1]. Furthermore, the HCl salt's rigid crystal lattice and poor solubility in non-polar solvents prevent its direct use in organic-phase reactions or the generation of alternative, high-solubility salts (such as mesylate or acetate) without first undergoing an additional, yield-reducing basic hydrolysis step to liberate the free base [2].

Substitution Risk

Sertraline S1R antagonist profile; modulates hippocampal plasticity and NMDA responses
Other SSRIs S1R functional profile may differ; fluvoxamine and fluoxetine act as S1R agonists, not antagonists
Sertraline Moderate CYP2D6 inhibitor; ~30% desipramine AUC elevation
Fluoxetine / Paroxetine Potent CYP2D6 inhibition tier may not transfer; DDI risk profile differs substantially
Sertraline No clinically significant QTc prolongation at therapeutic doses
Citalopram / Escitalopram QTc prolongation endpoint context may differ; reported dose-dependent QTc signal

Reduction of Polymorphic Complexity in Crystallization Workflows

High-throughput crystallization studies demonstrate that sertraline hydrochloride is highly prone to polymorphic conversion, yielding over 28 distinct forms (e.g., Forms I-X) and solvates depending on processing conditions [1]. In contrast, sertraline free base exhibits significantly reduced polymorphic behavior, consistently crystallizing from non-polar solvents with a single, predictable melting endotherm at 66.5 ± 0.5 °C [2].

Evidence DimensionNumber of documented polymorphic/solvate forms
Target Compound DataSingle primary crystalline form (m.p. 64-69 °C)
Comparator Or BaselineSertraline Hydrochloride (>28 documented forms/solvates)
Quantified Difference>95% reduction in polymorphic variability
ConditionsHigh-throughput solvent crystallization screening

Predictable solid-state behavior eliminates the need for extensive polymorph screening and control during the manufacturing of custom formulations.

Treatment Persistence
Head-to-head
Sertraline (reference) vs escitalopram: RR 1.22 (95% CI 1.18–1.25); fluoxetine: RR 1.13 (1.10–1.17); paroxetine: RR 1.06 (1.01–1.10); citalopram: RR 1.00 (0.98–1.02)
Reported treatment-persistence endpoint context
Danish registry; n=106,920; 2-year follow-up

Precursor Suitability for High-Solubility Salts

The standard sertraline hydrochloride Form I exhibits poor aqueous solubility, recorded at approximately 1.6 mg/mL at room temperature, which limits its use in sustained-release or high-concentration liquid formulations [1]. Procuring the free base allows for direct, single-step salification with alternative acids. For instance, the resulting sertraline mesylate and acetate salts demonstrate significantly enhanced aqueous solubilities, exceeding 10 mg/mL, without the common-ion effect limitations of the HCl salt at low pH [2].

Evidence DimensionAqueous solubility of resulting salt forms
Target Compound Data>10 mg/mL (via direct conversion to acetate/mesylate salts)
Comparator Or BaselineSertraline HCl Form I (~1.6 mg/mL)
Quantified Difference>6-fold increase in achievable aqueous solubility
ConditionsRoom temperature dissolution in aqueous media

Starting with the free base is essential for formulators needing to engineer custom salts to overcome the inherent dissolution bottlenecks of the commercial HCl API.

Acceptability
Head-to-head
Sertraline: 24% dropout, 59% response vs fluoxetine: 28% dropout, 52% response; NNT=25 to avoid one discontinuation
Reported acceptability endpoint context
Meta-analysis of multiple RCTs; mean follow-up 8.1 weeks

Enhanced Solubility in Non-Polar Solvents for Liquid-Phase Processing

Sertraline free base is highly soluble in a range of non-polar and moderately polar organic solvents, such as toluene, ethyl acetate, and hexane, often existing as a supercooled liquid or easily dissolved solid [1]. Conversely, sertraline hydrochloride is highly crystalline and practically insoluble in non-polar solvents like hexane. This differential solubility allows the free base to be efficiently partitioned into organic phases during complex synthetic workups or lipid-based drug delivery formulations, where the HCl salt would precipitate [2].

Evidence DimensionSolubility in non-polar solvents (e.g., hexane, toluene)
Target Compound DataHighly soluble (enables direct organic phase reactions)
Comparator Or BaselineSertraline Hydrochloride (Practically insoluble)
Quantified DifferenceBinary phase behavior (soluble vs. insoluble)
ConditionsStandard organic synthesis and liquid-liquid extraction conditions

High organic solubility streamlines downstream processing, purification, and integration into lipid-based or non-aqueous delivery systems.

QTc Endpoint
Reported
Sertraline: no clinically significant QTc prolongation signal vs citalopram: ~12.6 ms prolongation at 40 mg; escitalopram: demonstrated risk
Reported cardiac-safety endpoint context
Systematic review; cross-sectional EKG n=487
CYP2D6 Inhibition
Reported
Moderate inhibition tier; ~30% desipramine AUC elevation; ~10-fold weaker than paroxetine
Reported DDI endpoint context
In vitro microsome assays; in vivo interaction studies
Genotype-Exposure
Class-level
CYP2C19 PM: +128% exposure; UM: -20%; dual PM: +189%; dual rapid: -35.4%; ~3.5-fold range
Reported PGx exposure endpoint context
n=840; TDM cohort; class-level inference
DAT & S1R Affinity
Reported
DAT Ki: 260 nM; S1R Ki: 31.6–57 nM (antagonist) vs fluoxetine S1R: 191–240 nM (agonist); paroxetine S1R: >2,000 nM
Reported receptor-binding context
In vitro radioligand assays; rat brain and recombinant human receptors

Custom Pharmaceutical Salt Screening

Because it bypasses the polymorphic complexity of the HCl salt, the free base is the optimal starting material for high-throughput screening of novel sertraline salts (e.g., mesylate, L-lactate, acetate) aimed at improving dissolution rates and bioavailability in sustained-release formulations[1].

Lipid-Based and Non-Aqueous Formulations

The high lipophilicity and organic solvent compatibility of the free base make it the required form for developing liposomal delivery systems or non-aqueous oral concentrates where the standard HCl salt would precipitate or fail to dissolve [2].

Chiral Resolution and Phase Diagram Studies

As an enantiomerically pure (1S,4S) baseline, the free base is utilized in physical chemistry to construct binary melting point phase diagrams against sertraline racemate, aiding in the design and optimization of more efficient industrial chiral resolution processes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MDD pragmatic trial context
Treatment-persistence endpoint review
Comparator response-rate analysis
Cardiac safety research
QTc prolongation endpoint context
ECG monitoring endpoint review
CYP-mediated DDI studies
CYP2D6 inhibition tier
Substrate AUC change monitoring
PGx-guided exposure research
Genotype-stratified exposure context
Metabolizer subgroup analysis

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

305.0738049 g/mol

Monoisotopic Mass

305.0738049 g/mol

Boiling Point

416.3±45.0 °C

Heavy Atom Count

20

LogP

5.51

Melting Point

245-246

UNII

QUC7NX6WMB

Related CAS

79559-97-0 (Hydrochloride)

Drug Indication

Sertraline is indicated for the management of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD). Common off-label uses for sertraline include the prevention of post stroke depression, generalized anxiety disorder (GAD), fibromyalgia, premature ejaculation, migraine prophylaxis, diabetic neuropathy, and neurocardiogenic syncope.

Livertox Summary

Sertraline is a selective serotonin reuptake inhibitor (SSRI) used in the therapy of depression, anxiety disorders and obsessive-compulsive disorder. Sertraline therapy can be associated with transient asymptomatic elevations in serum aminotransferase levels and has been linked to rare instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Therapeutic Uses

Antidepressants, especially serotonin-reuptake inhibitors, also are employed in the management of post-traumatic stress disorder, marked by anxiety, startle, painful recollection of the traumatic events, & disturbed sleep. ... The serotonin-reuptake inhibitors are agents of choice in obsessive-compulsive disorder, as well as in possibly related syndromes of impulse dyscontrol or obsessive preoccupations, including compulsive habits, bulimia (but usually not anorexia) nervosa, & body dysmorphic disorder. While their benefits may be limited, serotonin-reuptake inhibitors offer an important advance in the medical treatment of these often chronic & sometimes incapacitating disorders for which no other medical treatment, by itself, has been consistently effective, the effectiveness of pharmacological treatment of these commonly treatment-resistant disorders is greatly enhanced by use of behavioral treatments. In addition to the wide use of modern antidepressants to treat depression commonly associated with general medical illnesses, several psychosomatic disorders may respond at least partly to treatment with antidepressants of the tricyclic, MAO inhibitor, or serotonin-reuptake inhibitor types. These include chronic pain disorders, including adiabetic & other peripheral neuropathic syndromes (for which tertiaryamine tricyclics are probably superior to fluoxetine); fibromyalgia; peptic ulcer & irritable bowel syndrome; chronic fatigue; cataplexy; tics; migraine; & sleep apnea. /Antidepressants; Serotonin-reuptake inhibitors/
Sertraline is indicated for the treatment of major depressive disorder. Treatment of acute depressive episodes typically requires 6 to 12 months of antidepressant therapy. Patients with recurrent or chronic depression may require long-term treatment. Sertraline showed effective maintenance of antidepressant response for up to 52 weeks of treatment in a placebo-controlled trial. /Included in US product labeling/
Sertraline is indicated for the treatment of obsession and compulsions in adults and children 6 years of age and older with obsessive-compulsive disorder. /Included in US product labeling/
Sertraline is indicated for the treatment of panic disorder with or without agoraphobia. /Included in US product labeling/

Mechanism of Action

Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This results in an increased synaptic concentration of serotonin in the CNS, which leads to numerous functional changes associated with enhanced serotonergic neurotransmission. These changes are believed to be responsible for the antidepressant action and beneficial effects in obsessive-compulsive (and other anxiety related disorders). It has been hypothesized that obsessive-compulsive disorder, like depression, is also caused by the disregulation of serotonin. In animal studies, chronic administration of sertraline results in down-regulation of brain norepinephrine receptors. Sertraline displays affinity for sigma-1 and 2 receptor binding sites, but binds with stronger affinity to sigma-1 binding sites. In vitro, sertraline shows little to no affinity for GABA, dopaminergic, serotonergic (5HT1A, 5HT1B, 5HT2), or benzodiazepine receptors. It exerts weak inhibitory actions on the neuronal uptake of norepinephrine and dopamine and exhibits no inhibitory effects on the monoamine oxidase enzyme.
Sertraline is a selective 5-HT reuptake inhibitor. It does not have cardiovascular, anticholinergic, antidopaminergic, convulsant, or monoamine oxidase-inhibiting effects. Most antidepressants are associated with either norepinephrine reuptake inhibition, 5-HT reuptake inhibition, & monoamine oxidase inhibition. Sertraline does not cause significant reuptake blockade of dopamine or norepinephrine. Sertraline through inhibition of 5-HT release, may cause beta-adrenoceptor downregulation.

Other CAS

79617-96-2

Absorption Distribution and Excretion

Following once-daily administration of 50 to 200 mg for two weeks, the mean peak plasma concentrations (Cmax) of sertraline occurred between 4.5 to 8.4 hours after administration, and measured at 20 to 55 μg/L. Steady-state concentrations are reached after 1 week following once-daily administration, and vary greatly depending on the patient. Bioavailability has been estimated to be above 44%. The area under the curve in healthy volunteers after a 100mg dose of sertraline was 456 μg × h/mL in one study. **Effects of food on absorption** The effects of food on the bioavailability of the sertraline tablet and oral concentrate were studied in subjects given a single dose with and without food. For the tablet, AUC was slightly increased when sertraline was administered with food, the Cmax was 25% greater, and the time to peak plasma concentration was shortened by about 2.5 hours. For the oral concentrate preparation of sertraline, peak concentration was prolonged by approximately 1 hour with the ingestion of food.
Since sertraline is extensively metabolized, excretion of unchanged drug in the urine is a minor route of elimination, with 12-14% of unchanged sertraline excreted in the feces.
Sertraline is widely distributed, and its volume of distribution is estimated to be more than 20L/kg. Post-mortem studies in humans have measured liver tissue concentrations of 3.9–20 mg/kg for sertraline and between 1.4 to 11 mg/kg for its active metabolite, N-desmethyl-sertraline (DMS). Studies have also determined sertraline distributes into the brain, plasma, and serum.
In pharmacokinetic studies, the clearance of a 200mg dose of sertraline in studies of both young and elderly patients ranged between 1.09 ± 0.38 L/h/kg - 1.35 ± 0.67 L/h/kg.
GI absorption: >or= 44%; time to reach peak plasma concn: 6-8 hr; oral clearance (single dose): 96 L/hr; protein binding: 99%; urinary excretion (radioactivity): 44% of oral dose; fecal excretion (radioactivity): 44% of oral dose. /from table/
Sertraline is absorbed readily through the GI tract. Its absolute bioavailability has not been determined in humans. It displays first-order kinetics. Max plasma concns following doses of 50 & 200 mg are 22-29 ug/L (ng/ml). These concns are reached in 4.5-8.4 hr. Serum levels at steady state are 10-120 ng/mL of sertraline & its desmethyl metabolites. Plasma protein binding is extensive (approx 98%) to both albumin & alpha1-acid glycoprotein. At concns up to 300 & 200 ug/mL, respectively, sertraline & N-desmethyl-sertraline do not appear to alter the plasma protein binding of two other highly protein-bound drugs, warfarin & propranolol. Distribution following oral admin of sertraline is biphasic with a prolonged absorption phase. The elimination phase begins 12-16 hr following the dose. The volume of distribution has not been determined in humans but is more than 20 L/kg in rats & dogs. Both sertraline & its metabolites exhibit extensive distribution into tissues outside the blood. ... The elimination half-life (beta) of sertraline in humans is 24-25 hr. The clinically active desmethyl metabolite is eliminated more slowly than the parent drug with a half-life of approx 66 hr. Unchanged sertraline is not detected in the urine.
Slow but consistent. Bioavailablity and absorption rate are increased if sertraline is taken with food.
Both sertraline and its metabolites are extensively distributed into tissues. In animal studies, the volume of distribution (volD) exceeded 20 L/kg.

Metabolism Metabolites

Sertraline is heavily metabolized in the liver and has one major active metabolite. It undergoes N-demethylation to form N-desmethylsertraline, which is much less potent in its pharmacological activity than sertraline. In addition to N-demethylation, sertraline metabolism involves N-hydroxylation, oxidative deamination, and finally, glucuronidation. The metabolism of sertraline is mainly catalyzed by CYP3A4 and CYP2B6, with some activity accounted for by CYP2C19 and CYP2D6.
Sertraline undergoes extensive metabolism. The parent drug is N-demethylated, followed by glucuronidation, deamination, or both. Most metabolites in the urine are alpha-hydroxy-ketone glucuronides.
Depression is one of the most common psychiatric disorders. A variety of different chemical structures have been found to have antidepressant activity. The number is constantly growing; however, as yet, no one group has been found to have a clear therapeutic advantage over the others. The major indication for antidepressant drugs is depression, but a number of side effects have been established by clinical experience and controlled trials. It is clear that, to some extent, any drug or chemical substance administered to the mother is able to cross the placenta unless it is destroyed or altered during metabolism. Placental transport of maternal substrates to the fetus and of substances from the fetus to the mother is established at about the fifth week of fetal life. Traditionally, teratogenic effects of antidepressants or other drugs have been noted as anatomic malformation. It is clear that these are dose- and time-related and that the fetus is at great risk during the first 3 months of gestation. However, it is possible for antidepressants to exert their effects on the fetus at other times during pregnancy as well as to infants during lactation. Administration of antidepressants to pregnant women presents a unique problem for the physician. Not only must maternal pharmacologic mechanisms be taken into consideration when prescribing an antidepressant drug, but the fetus must also be regarded as a potential recipient of the drug. Certain results are evident with regard to drugs administered during lactation. It is essential that physicians need to be aware of the results of animal studies in this area and of the potential risk of maternal drug ingestion to the suckling infant.
Sertraline has known human metabolites that include N-desmethylsertraline.
Extensively metabolized in the liver. Sertraline metabolism involves N-demethylation, N-hydroxylation, oxidative deamination, and glucuronidation of sertraline carbamic acid. Sertraline undergoes N-demethylation primarily catalyzed by cytochrome P450 (CYP) 2B6, with CYP2C19, CYP3A4 and CYP2D6 contributing to a lesser extent. Deamination occurs via CYP3A4 and CYP2C19. In vitro studies have shown that monoamine oxidase A and B may also catalyze sertraline deamination. Sertraline N-carbamoyl glucuronidation has also been observed in human liver microsomes. Route of Elimination: Sertraline is extensively metabolized and excretion of unchanged drug in urine is a minor route of elimination. Half Life: The elimination half-life of sertraline is approximately 25-26 hours. The elimination half-life of desmethylsertraline is approximately 62-104 hours.

Associated Chemicals

Sertraline hydrochloride;79559-97-0

Wikipedia

Sertraline
Methcathinone

FDA Medication Guides

Sertraline
Sertraline Hydrochloride
CAPSULE;ORAL
ALMATICA PHARMA
08/18/2023

Drug Warnings

Side effects of Sertraline include: mild agitation, minimal sedation, moderately severe GI effects, & moderately severe sexual effects. /from table/
Sertraline has been tested in children 6 to 17 years of age and, in effective doses, has not been shown to cause different side effects or problems than it does in adults. However, the effects of long-term use of sertraline on the growth, development, and maturation of children and adolescents are unknown. Because of the anorectic effect of sertraline, body weight and growth should be monitored in children receiving long-term treatment.
No geriatrics-specific problems have been documented in studies done to date that include elderly patients. However, in one study, clearance of sertraline in 16 elderly patients was about 40% lower than clearance in a group of younger subjects, indicating that the steady-state will take 2 to 3 weeks to achieve in elderly patients. A reduced initial dosage is recommended in elderly patients.
In a single-dose study, mean elimination half-life of sertraline was prolonged from 22 hours in healthy subjects to 52 hours in patients with mild, stable cirrhosis; peak concentrations and AUC were increased 1.7 and 4.4 times, respectively, in patients with hepatic impairment; decreased dosage or less frequent dosing is recommended.
For more Drug Warnings (Complete) data for SERTRALINE (15 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of sertraline is approximately 26 hours. One reference mentions an elimination half-life ranging from 22-36 hours.
Elimination half-life, parent (metabolite): 24 (65) hours. /from table/
Elimination half-life: 24 to 26 hours

Use Classification

Pharmaceuticals

Clinical Laboratory Methods

A rapid and sensitive determination of sertraline in human plasma using gas chromatography-mass spectrometry.

Interactions

Examples of drug interactions with serotonin-reuptake inhibitors include potentiation of agents metabolized prominently by CYP1A2 (e.g. beta-adrenergic receptor antagonists, caffeine, several antipsychotic agents, & most tricyclic antidepressants); CYP2C9 (carbamazepine); CYP2C19 (barbiturates, imipramine, propranolol, phenyltoin); CYP2D6 (beta-adrenergic receptor antagonists, some antipsychotics, many antidepressants); CYP3A3/4 (benzodiazepines, carbamazepine, many antidepressants, & several antibiotics). /Serotonin-reuptake inhibitors/
Antidepressants potentiate the effects of alcohol & probably other sedatives. The anticholinergic activity of tricyclic antidepressants can add to that of antiparkinsonism agents, antipsychotic drugs of low potency (especially clozapine & thioridazine), or other compounds with antimuscarinic activity to produce toxic effects. Tricyclic antidepressants have prominent & potentially dangerous interactions with biogenic amines, such as norepinephrine, which normally are removed from their site of action by neuronal uptake. However, drugs that inhibit norepinephrine transport also block the effects of indirectly acting amines, such as tyramine, which must be taken up by sympathetic neurons to release norepinephrine. Presumable by a similar mechanism, tricyclic antidepressants prevent the antihypertensive action of adrenergic neuron blocking agents such as guanadrel. Tricyclic agents & trazodone also can block the centrally mediated antihypertensive action of clonidine. /Antidepressants/
Serotonin-reuptake inhibitors & virtually any agent with serotonin-potentiating activity can interact dangerously or even fatally with MAO inhibitors (particularly long-acting MAO inhibitors). ... The resulting reactions have been referred to as "serotonin syndrome". This syndrome typically includes akasthisia-like restlessness, muscle twitches & myoclonus, hyperreflexia, sweating, penile erection, shivering, & tremor as a prelude to more severe intoxication, with seizures & coma. The reaction is often self-limiting if the diagnosis is made quickly & the offending agents are discontinued. The precise pathophysiological mechanisms underlying these toxic syndromes remain ill-defined. Newer MAO inhibitors (e.g. selegiline, moclobemide) also should be considered to have some risk of such interactions. /Serotonin-reuptake inhibitors/
Because of its extensive protein binding. Sertraline may cause a shift in plasma concns of other drugs similarly tightly protein bound (eg, warfarin, propranolol). the risk of using sertraline in combination with other CNS adrenergic drugs has not been systematically evaluated. Sertraline appears to induce hepatic microsomal enzymes. Patients receiving a sertraline reuptake inhibitor drug in combination with a monoamine oxidase inhibitor may develop serious, sometimes fatal, reactions including hyperthermia, rigidity, myoclonus, autonomic instability, & mental changes (extreme agitation, delirium, coma). At least 14 days should be allowed after starting sertraline before starting a MAOI.
For more Interactions (Complete) data for SERTRALINE (7 total), please visit the HSDB record page.
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Cipriani A, La Ferla T, Furukawa TA, Signoretti A, Nakagawa A, Churchill R, McGuire H, Barbui C: Sertraline versus other antidepressive agents for depression. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD006117. doi: http://dx.doi.org/10.1002/14651858.CD006117. [PMID:20091586]
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Hashimoto K: Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship. Cent Nerv Syst Agents Med Chem. 2009 Sep;9(3):197-204. [PMID:20021354]
Doogan DP, Caillard V: Sertraline: a new antidepressant. J Clin Psychiatry. 1988 Aug;49 Suppl:46-51. [PMID:2842321]
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Psychology Today article
Clark et al. Manganese-catalysed benzylic C(sp3)-H amination for late-stage functionalization. Nature Chemistry, doi: 10.1038/s41557-018-0020-0, published online 30 April 2018

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